molecular formula C18Cl2F15P B13420764 Phosphorane, dichlorotris(pentafluorophenyl)- CAS No. 5864-22-2

Phosphorane, dichlorotris(pentafluorophenyl)-

Cat. No.: B13420764
CAS No.: 5864-22-2
M. Wt: 603.0 g/mol
InChI Key: XJPPVPFQBRXUCW-UHFFFAOYSA-N
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Description

Dichloro[tris(pentafluorophenyl)]phosphorane is a chemical compound with the molecular formula C18Cl2F15P. It is known for its unique structure, which includes three pentafluorophenyl groups attached to a phosphorus atom, along with two chlorine atoms. This compound is often used in research and industrial applications due to its distinctive properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro[tris(pentafluorophenyl)]phosphorane can be synthesized through various methods. One common approach involves the reaction of tris(pentafluorophenyl)phosphine with chlorine gas. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:

(C6F5)3P+Cl2(C6F5)3PCl2(C_6F_5)_3P + Cl_2 \rightarrow (C_6F_5)_3PCl_2 (C6​F5​)3​P+Cl2​→(C6​F5​)3​PCl2​

Industrial Production Methods

Industrial production of dichloro[tris(pentafluorophenyl)]phosphorane often involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

Dichloro[tris(pentafluorophenyl)]phosphorane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

Common reagents used in reactions with dichloro[tris(pentafluorophenyl)]phosphorane include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving dichloro[tris(pentafluorophenyl)]phosphorane depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of phosphoramidates, while reactions with alcohols can produce phosphorates .

Scientific Research Applications

Dichloro[tris(pentafluorophenyl)]phosphorane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dichloro[tris(pentafluorophenyl)]phosphorane involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in various chemical reactions, forming stable complexes with other molecules. The molecular targets and pathways involved in its reactions depend on the specific context and reagents used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to dichloro[tris(pentafluorophenyl)]phosphorane include:

    Tris(pentafluorophenyl)phosphine: A precursor in the synthesis of dichloro[tris(pentafluorophenyl)]phosphorane.

    Tris(pentafluorophenyl)phosphine oxide: A related compound with an oxygen atom bonded to the phosphorus atom.

    Tris(pentafluorophenyl)phosphoramide: A derivative formed through substitution reactions with amines.

Uniqueness

Dichloro[tris(pentafluorophenyl)]phosphorane is unique due to its specific combination of pentafluorophenyl groups and chlorine atoms attached to a phosphorus center. This structure imparts distinctive reactivity and properties, making it valuable in various research and industrial applications .

Properties

CAS No.

5864-22-2

Molecular Formula

C18Cl2F15P

Molecular Weight

603.0 g/mol

IUPAC Name

dichloro-tris(2,3,4,5,6-pentafluorophenyl)-λ5-phosphane

InChI

InChI=1S/C18Cl2F15P/c19-36(20,16-10(30)4(24)1(21)5(25)11(16)31,17-12(32)6(26)2(22)7(27)13(17)33)18-14(34)8(28)3(23)9(29)15(18)35

InChI Key

XJPPVPFQBRXUCW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)(Cl)Cl)F)F)F

Origin of Product

United States

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